![molecular formula C28H31N3O9 B12295631 N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)
N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saframycin D is a member of the tetrahydroisoquinoline alkaloids, a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Saframycin D involves a chemo-enzymatic approach that integrates chemical synthesis with enzymatic transformations. This method allows for precise control over chemo-, regio-, stereo-, and enantio-selectivity while minimizing the use of protecting groups .
Industrial Production Methods
Industrial production of Saframycin D is less common due to its complex structure. advances in gene analysis, gene synthesis, and genetic databases have propelled late-stage functionalization using enzymes such as P450s for site- and stereoselective oxidation of natural product scaffolds .
化学反应分析
Types of Reactions
Saframycin D undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Saframycin D, which can exhibit different biological activities .
科学研究应用
Saframycin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its antitumor properties and potential as a chemotherapeutic agent.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Saframycin D involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated by the formation of covalent bonds with the DNA molecule, resulting in the stabilization of the DNA-drug complex . The molecular targets and pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
相似化合物的比较
Similar Compounds
Saframycin A: Another member of the tetrahydroisoquinoline alkaloids with similar antitumor properties.
Ecteinascidin 743: Shares the central pentacyclic core with Saframycin D but differs in the oxidation state of its terminal rings.
Jorunnamycin A: A structurally related compound with potent biological activities.
Uniqueness
Saframycin D is unique due to its specific molecular structure and the precise enzymatic processes involved in its synthesis. Its potent antitumor activity and ability to form stable DNA-drug complexes make it a valuable compound for scientific research and therapeutic applications .
属性
分子式 |
C28H31N3O9 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38) |
InChI 键 |
JRGSNFZUTBSLSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


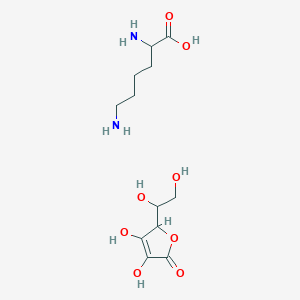
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
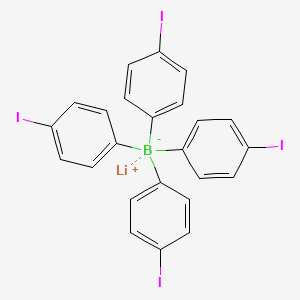
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
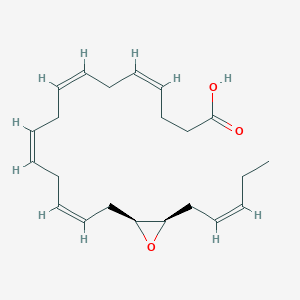
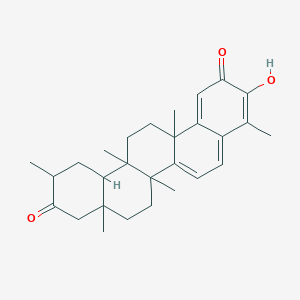
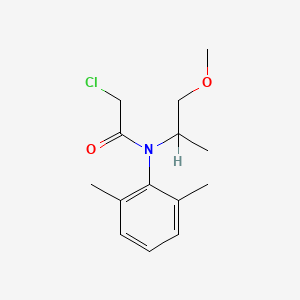
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
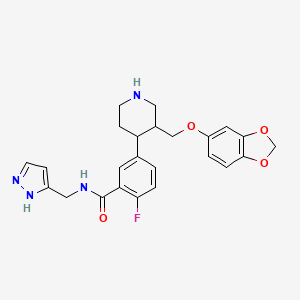

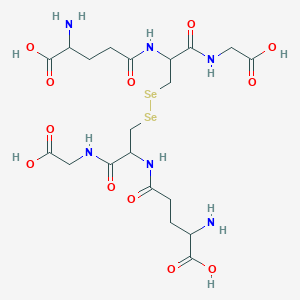
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
